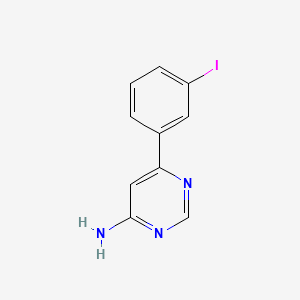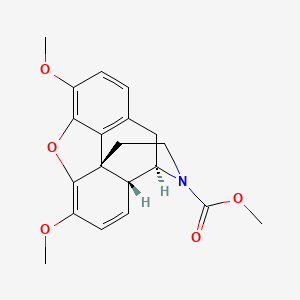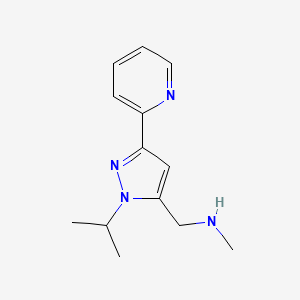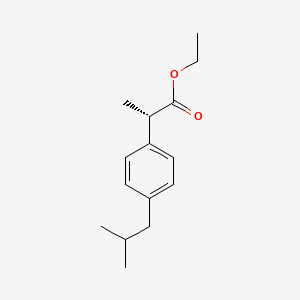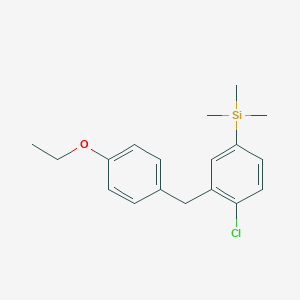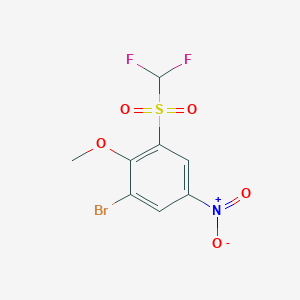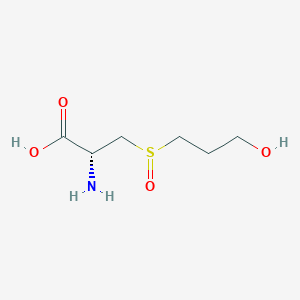
(2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid is a compound of interest in various scientific fields due to its unique structural features and potential applications. This compound contains an amino group, a hydroxypropyl group, and a sulfinyl group attached to a propanoic acid backbone. These functional groups contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of (2R)-2-Amino-3-mercaptopropanoic acid with 3-chloropropanol under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a thiol group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Sodium borohydride; reactions are often conducted in an aqueous or alcoholic medium.
Substitution: Various electrophiles such as alkyl halides; reactions may require a base to deprotonate the amino group.
Major Products Formed
Oxidation: Formation of (2R)-2-Amino-3-((3-hydroxypropyl)sulfonyl)propanoic acid.
Reduction: Formation of (2R)-2-Amino-3-((3-hydroxypropyl)thiol)propanoic acid.
Substitution: Formation of substituted amino derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and sulfinyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-Amino-3-((3-hydroxypropyl)amino)propanoic acid
- (2R)-2-{[(3R)-3-(3,4-difluorophenyl)-3-hydroxypropyl]amino}propanoic acid
Uniqueness
(2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to similar compounds. This functional group allows for specific oxidation and reduction reactions that are not possible with other compounds lacking the sulfinyl group.
Eigenschaften
Molekularformel |
C6H13NO4S |
|---|---|
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(3-hydroxypropylsulfinyl)propanoic acid |
InChI |
InChI=1S/C6H13NO4S/c7-5(6(9)10)4-12(11)3-1-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-,12?/m0/s1 |
InChI-Schlüssel |
JKLZQOWIWNYTTI-XHBICQFHSA-N |
Isomerische SMILES |
C(CO)CS(=O)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CO)CS(=O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


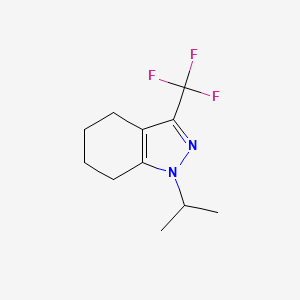
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13427919.png)
![(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13427921.png)
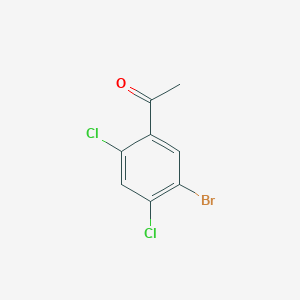


![3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427939.png)
